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Abstract
Carlactone, a key intermediate in the biosynthesis of strigolactones (SLs), plays a crucial role

in the intricate signaling network that governs plant architecture, particularly shoot branching.

This technical guide provides an in-depth exploration of carlactone's synthesis, its downstream

conversion to bioactive strigolactones, and its ultimate impact on axillary bud outgrowth. We

delve into the molecular mechanisms of carlactone perception and signal transduction,

detailing the key protein players and their interactions. Furthermore, this guide presents

quantitative data on the effects of carlactone on shoot branching, outlines detailed

experimental protocols for its study, and provides visual representations of the core signaling

pathways and experimental workflows to facilitate a comprehensive understanding for

researchers in the field.

Introduction
Shoot branching, a fundamental determinant of plant architecture, is tightly regulated by a

complex interplay of hormonal signals. Among these, strigolactones have emerged as a critical

class of phytohormones that act as negative regulators of axillary bud outgrowth. The discovery

of carlactone as the immediate biosynthetic precursor to canonical strigolactones has been a

significant breakthrough in understanding this hormonal pathway.[1][2] Carlactone itself

exhibits biological activity and is synthesized from β-carotene through a series of enzymatic

steps in the plastid.[3][4] It is then exported to the cytoplasm for further modification into
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various bioactive strigolactone forms.[5] This guide will elucidate the multifaceted role of

carlactone and its derivatives in the control of shoot branching, providing a technical resource

for its study and potential manipulation in agricultural and biotechnological applications.

Carlactone Biosynthesis and Metabolism
The biosynthesis of carlactone is a conserved pathway in higher plants, originating from all-

trans-β-carotene. This process involves three key enzymes primarily located in the plastids.[3]

[4]

Isomerization: The pathway is initiated by the enzyme β-carotene isomerase, encoded by the

DWARF27 (D27) gene, which converts all-trans-β-carotene to 9-cis-β-carotene.[4]

Cleavage: Subsequently, two carotenoid cleavage dioxygenases (CCDs) act in sequence.

CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), also known as MORE AXILLARY

GROWTH 3 (MAX3) in Arabidopsis, cleaves 9-cis-β-carotene.[6]

Cyclization and Rearrangement: The final step in carlactone synthesis is catalyzed by

CAROTENOID CLEAVAGE DIOXYGENASE 8 (CCD8), or MAX4 in Arabidopsis, which

converts the product of the CCD7 reaction into carlactone.[6]

Following its synthesis in the plastid, carlactone is transported to the cytoplasm, where it

serves as a substrate for further diversification. The cytochrome P450 monooxygenase MAX1

(CYP711A1) and its homologs are responsible for converting carlactone into a variety of

strigolactones.[7][8] For instance, in Arabidopsis, MAX1 converts carlactone to carlactonoic

acid.[7][8] This diversification of carlactone leads to a suite of strigolactone molecules with

potentially distinct biological activities and specificities.

Molecular Mechanism of Carlactone-Mediated Shoot
Branching Inhibition
The inhibitory effect of carlactone and its derivatives on shoot branching is mediated by a well-

defined signaling pathway. This pathway involves perception of the hormone by a receptor

complex, leading to the degradation of transcriptional repressors and subsequent changes in

gene expression that suppress bud outgrowth.
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The core components of the strigolactone signaling pathway include:

D14 (DWARF14): An α/β-hydrolase protein that functions as the primary receptor for

strigolactones.[9]

MAX2 (MORE AXILLARY GROWTH 2): An F-box protein that is a component of a Skp1-

Cullin-F-box (SCF) E3 ubiquitin ligase complex.

SMXLs (SUPPRESSOR OF MAX2 1-LIKE): A family of transcriptional co-repressors that are

the downstream targets of the SCFMAX2 complex. In Arabidopsis, SMXL6, SMXL7, and

SMXL8 are the primary repressors of shoot branching.

The signaling cascade is initiated when a strigolactone molecule, derived from carlactone,

binds to the D14 receptor. This binding event induces a conformational change in D14,

promoting its interaction with MAX2. The resulting D14-MAX2 complex then recruits the SMXL

repressor proteins. This recruitment targets the SMXLs for polyubiquitination by the SCFMAX2

E3 ligase and subsequent degradation by the 26S proteasome. The degradation of the SMXL

repressors relieves the suppression of downstream target genes, ultimately leading to the

inhibition of axillary bud growth.

Quantitative Data on Carlactone's Impact on Shoot
Branching
The application of carlactone has been shown to effectively rescue the excessive branching

phenotype of various strigolactone-deficient mutants. The following table summarizes

quantitative data from key studies, demonstrating the inhibitory effect of carlactone on shoot

branching in rice (Oryza sativa).
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Plant Species Genotype Treatment
Tiller/Branch
Number (Mean
± SD)

Reference

Rice d27 mutant
Control (no

treatment)
5.3 ± 0.6 [9]

Rice d27 mutant

3 µM Carlactone

(daily for 2

weeks)

3.0 ± 0.5 [9]

Rice htd-1 (ccd7)
Control (no

treatment)
6.0 ± 0.8 [9]

Rice htd-1 (ccd7)

3 µM Carlactone

(daily for 2

weeks)

2.3 ± 0.5 [9]

Rice d10 (ccd8)
Control (no

treatment)
5.7 ± 0.7 [9]

Rice d10 (ccd8)

3 µM Carlactone

(daily for 2

weeks)

1.3 ± 0.4 [9]

Rice Wild Type
Control (no

treatment)
2.0 ± 0.4 [9]

Rice Wild Type

3 µM Carlactone

(daily for 2

weeks)

2.0 ± 0.5 [9]

Rice d3 (max2)
Control (no

treatment)
4.5 ± 0.5 [9]

Rice d3 (max2)

3 µM Carlactone

(daily for 2

weeks)

4.5 ± 0.6 [9]

Experimental Protocols
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Rescue of High-Tillering Rice Mutants with Carlactone
via Hydroponics
This protocol details the methodology for rescuing the excessive tillering phenotype of

strigolactone-deficient rice mutants using carlactone in a hydroponic system.

Materials:

Seeds of wild-type and strigolactone-deficient rice mutants (e.g., d10-1).

Hydroponic culture solution (e.g., half-strength Hoagland solution).

Carlactone stock solution (e.g., 1 mM in acetone).

Growth chamber with controlled light and temperature conditions.

Culture vessels (e.g., 50 mL tubes or larger containers).

Procedure:

Seed Sterilization and Germination:

Surface sterilize rice seeds with 70% ethanol for 1 minute, followed by 2.5% sodium

hypochlorite for 30 minutes.

Rinse the seeds thoroughly with sterile distilled water.

Germinate the seeds on sterile, moist filter paper in the dark at 28-30°C for 2-3 days.

Transfer to Hydroponic Culture:

Transfer the germinated seedlings to a hydroponic culture system containing half-strength

Hoagland solution.

Grow the seedlings in a growth chamber under a 14-hour light/10-hour dark photoperiod at

28°C.

Carlactone Treatment:
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After 7-10 days of growth in the hydroponic system, add carlactone to the culture medium

to a final concentration of 1 µM.[1] For the control group, add an equivalent amount of the

solvent (e.g., acetone).

Replenish the hydroponic solution with fresh medium containing the appropriate treatment

every 3-4 days.

Phenotypic Analysis:

Continue the treatment for a specified period, for example, 28 days.

At the end of the treatment period, count the number of tillers per plant.

Measure other relevant parameters such as plant height and shoot dry weight.

Statistically analyze the data to determine the significance of the carlactone treatment.

Quantification of Shoot Branching in Arabidopsis
thaliana
This protocol describes a common method for quantifying shoot branching in Arabidopsis,

which can be adapted for studying the effects of carlactone.

Materials:

Arabidopsis thaliana seeds (wild-type and relevant mutants, e.g., max mutants).

Soil or a suitable growth medium.

Growth chambers or greenhouse with controlled environmental conditions.

Calipers or a ruler for measurements.

Procedure:

Plant Growth:

Sow seeds on the surface of moist soil in pots.
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Stratify the seeds at 4°C for 2-4 days to promote uniform germination.

Transfer the pots to a growth chamber with a long-day photoperiod (e.g., 16 hours light/8

hours dark) at approximately 22°C.

Phenotypic Measurement:

Grow the plants until the primary inflorescence has bolted and the first flowers have

opened.

Identify and count the number of primary rosette branches and cauline branches that are

longer than a predefined length (e.g., 1 cm) to exclude very small, undeveloped buds.

Measure the length of the main inflorescence stem.

For more detailed analysis, the number of secondary branches can also be counted.

Data Analysis:

Calculate the average number of branches per plant for each genotype and treatment

group.

Perform statistical tests (e.g., t-test or ANOVA) to compare the branching phenotypes

between different groups.

Visualizing the Core Mechanisms
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the key

signaling pathways involving carlactone and its derivatives.
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Caption: Carlactone Biosynthesis Pathway.
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Caption: Strigolactone Signaling Pathway.
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Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effect of

carlactone on shoot branching.

Select Plant Material
(e.g., WT vs. max mutant)

Germinate Seeds and Grow Plants
(Soil or Hydroponics)

Apply Carlactone Treatment
(and Control)

Quantify Shoot Branching
(Branch number, length, etc.)

Statistical Analysis

Draw Conclusions

Click to download full resolution via product page

Caption: Experimental Workflow for Carlactone Bioassay.

Conclusion
Carlactone stands as a central molecule in the regulation of shoot branching, acting as both a

key biosynthetic intermediate and a signaling molecule in its own right. Understanding its

synthesis, metabolism, and mode of action is paramount for researchers seeking to unravel the
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complexities of plant development and for professionals aiming to develop novel strategies for

crop improvement. The quantitative data, detailed protocols, and visual diagrams provided in

this guide offer a comprehensive resource to facilitate further investigation into the fascinating

world of carlactone and its profound impact on plant architecture. The continued exploration of

the carlactone pathway holds significant promise for the development of innovative solutions

to enhance agricultural productivity and sustainability.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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